molecular formula C17H25NO B4823097 N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide

Cat. No.: B4823097
M. Wt: 259.4 g/mol
InChI Key: UZRMNBLWDYKGBF-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring attached to a carboxamide group, with an ethyl group substituted with a 2,5-dimethylphenyl group. Its molecular structure provides it with distinct chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 2,5-dimethylphenylethylamine.

    Amidation Reaction: The carboxylic acid group of cyclohexanecarboxylic acid reacts with the amine group of 2,5-dimethylphenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate biological processes.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)ethyl]cyclohexanecarboxamide
  • N-[1-(3,5-dimethylphenyl)ethyl]cyclohexanecarboxamide
  • N-[1-(2,6-dimethylphenyl)ethyl]cyclohexanecarboxamide

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets and distinct properties compared to its analogs.

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-12-9-10-13(2)16(11-12)14(3)18-17(19)15-7-5-4-6-8-15/h9-11,14-15H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRMNBLWDYKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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